GM1a Ganglioside oligosaccharide
Description
Contextualizing Glycosphingolipids within Biological Systems
Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, playing crucial roles in various cellular functions. ontosight.ainih.gov These complex molecules consist of a lipid component, ceramide, and a carbohydrate portion attached to it. nih.gov The ceramide part embeds the GSL in the outer layer of the cell membrane, while the glycan chains extend into the extracellular space. wikipedia.org This unique structure allows GSLs to participate in cell-cell recognition, adhesion, and signal transduction. wikipedia.orgiomcworld.org
GSLs are not uniformly distributed within the cell membrane but are often found concentrated in microdomains known as lipid rafts. creative-proteomics.com These specialized areas are enriched in cholesterol and sphingolipids and serve as platforms for organizing signaling molecules, thereby influencing cellular responses to external stimuli. creative-proteomics.comnih.gov The composition and density of GSLs can significantly impact membrane fluidity and the function of membrane-associated proteins. creative-proteomics.com
In the nervous system, GSLs are particularly abundant and are critical for neuronal development, function, and the formation of the myelin sheath that insulates nerve fibers. iomcworld.orgcreative-proteomics.com Disruptions in the metabolism of GSLs can lead to severe neurological disorders, highlighting their importance in maintaining a healthy nervous system. creative-proteomics.com Furthermore, GSLs can act as receptors for various pathogens, including toxins and viruses, and are involved in modulating immune responses. creative-proteomics.com
Defining the GM1a Ganglioside and its Core Oligosaccharide Moiety (OligoGM1/GM1-OS)
The nomenclature "GM1a" distinguishes it from other gangliosides. The "G" stands for ganglioside, "M" for monosialo (indicating one sialic acid), and the number and letter "1a" refer to the specific carbohydrate sequence as determined by migration patterns on thin-layer chromatography. nih.gov GM1a is one of the major gangliosides found in the human brain, constituting a significant portion of the total ganglioside content. nih.govresearchgate.net It is synthesized in the Golgi apparatus through the sequential addition of sugar residues to a ceramide base. mdpi.com
Significance of GM1a Oligosaccharide in Cellular and Molecular Neuroscience Research
The oligosaccharide portion of GM1a is of particular interest in cellular and molecular neuroscience due to its direct involvement in crucial neuronal processes. mdpi.comwisc.eduoperamedphys.org Research has shown that the neurotrophic and neuroprotective effects of GM1a ganglioside are largely attributable to its oligosaccharide chain. nih.govresearchgate.net
Studies utilizing the isolated GM1a oligosaccharide (OligoGM1) have revealed its ability to interact with key neuronal receptors. For instance, OligoGM1 has been demonstrated to bind to the nerve growth factor (NGF) receptor, TrkA. nih.gov This interaction can trigger downstream signaling pathways, such as the ERK1/2 pathway, leading to neurite outgrowth and cell differentiation, processes fundamental to neuronal development and repair. nih.govresearchgate.net
Furthermore, research suggests that OligoGM1 can confer neuroprotection against various insults. nih.govresearchgate.net It has been shown to reduce cellular oxidative stress and protect neuronal cells from toxins. nih.govresearchgate.net These findings underscore the potential of the GM1a oligosaccharide as a key player in maintaining neuronal health and as a focal point for research into neurodegenerative diseases. nih.govfrontiersin.org The ability of the oligosaccharide alone to elicit these effects highlights its significance as the primary bioactive component of the GM1a ganglioside in many of its neuronal functions. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C34H58N2O26 |
|---|---|
Molecular Weight |
910.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-33-27(54)24(51)21(48)16(59-33)8-55-34-30(25(52)20(47)14(6-40)57-34)62-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-32-26(53)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23-,24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
QHIYXBIEORSERA-PSNZGTCWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)O)O)CO)O)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of Gm1a Ganglioside
De Novo Biosynthesis of a-Series Gangliosides Preceding GM1a Formation
The creation of GM1a is the culmination of a series of enzymatic steps that build upon a common precursor, lactosylceramide (B164483) (LacCer). nih.gov This process, known as de novo biosynthesis, primarily occurs within the Golgi apparatus and involves the sequential addition of sugar moieties by specific glycosyltransferases. nih.govresearchgate.net The a-series gangliosides, to which GM1a belongs, are initiated by the synthesis of GM3 from LacCer. nih.gov
Enzymatic Cascade and Glycosyltransferase Specificity
The biosynthesis of GM1a follows a specific enzymatic cascade. The journey begins with the conversion of GM3 to GM2, a reaction catalyzed by GM2 synthase (β-1,4-N-acetylgalactosaminyltransferase). nih.gov Subsequently, GM1 synthase (β-1,3-galactosyltransferase) acts on GM2 to produce GM1a. nih.gov These glycosyltransferases exhibit a high degree of specificity for their respective substrates, ensuring the ordered construction of the oligosaccharide chain. researchgate.net Research has shown that in rat liver Golgi vesicles, a single enzyme is responsible for the synthesis of GA2, GM2, and GD2, and another single enzyme synthesizes GM1b, GD1a, and GT1b. nih.gov
Table 1: Key Enzymes in GM1a Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| GM2 Synthase | B4GALNT1 | Converts GM3 to GM2 |
Subcellular Localization of Biosynthetic Processes within the Golgi Apparatus
The biosynthesis of gangliosides is spatially organized within the cell. The initial synthesis of ceramide occurs in the endoplasmic reticulum. researchgate.net This is followed by the formation of glucosylceramide and its subsequent conversion to lactosylceramide in the Golgi apparatus. researchgate.net The sequential addition of monosaccharides to form more complex gangliosides, including GM1a, also takes place within the cisternae of the Golgi apparatus. researchgate.netelsevierpure.comnih.gov This compartmentalization is believed to facilitate the efficient transfer of intermediates between the enzymes of the biosynthetic pathway. elsevierpure.comnih.gov Once synthesized, gangliosides are transported to the plasma membrane via vesicular transport. researchgate.net
Transcriptional and Post-Translational Regulation of Ganglioside Biosynthetic Enzymes
The expression and activity of the enzymes involved in ganglioside biosynthesis are subject to rigorous control at both the transcriptional and post-translational levels. elsevierpure.comnih.gov The genes encoding these glycosyltransferases are regulated in a tissue-specific and developmentally-specific manner. researchgate.netnih.gov For instance, during brain development, there is a switch from the expression of simple gangliosides to more complex ones like GM1a. nih.gov Promoters of many ganglioside synthase genes are characterized as TATA-less and lacking a CCAAT box, but rich in GC boxes, which is typical for housekeeping genes. researchgate.netnih.gov
Post-translational modifications, such as N-glycosylation, are also critical for the proper folding, transport, and activity of these enzymes. elsevierpure.comnih.gov Furthermore, the formation of multi-enzyme complexes within the Golgi is thought to enhance the efficiency of the biosynthetic pathway by channeling substrates between enzymes. mdpi.com
Catabolism and Enzymatic Degradation of GM1a Ganglioside
The breakdown of GM1a is an equally vital process for maintaining cellular homeostasis. This catabolic pathway primarily occurs within the lysosomes and involves the sequential removal of sugar residues by a series of specific lysosomal hydrolases. nih.gov
Lysosomal Hydrolysis Pathways and Sequential Glycosidase Action
The degradation of GM1a is a stepwise process. The first step is the removal of the terminal galactose residue by the enzyme acid β-galactosidase , converting GM1a to GM2. unimib.itnih.gov Subsequently, the N-acetylgalactosamine residue is cleaved from GM2 by β-hexosaminidase A , in a reaction that requires the GM2 activator protein, to form GM3. nih.govnih.gov Finally, sialidase removes the sialic acid from GM3. The activity of these glycosidases is significantly higher in certain pathological conditions. nih.gov In some cases, an alternative pathway exists where sialidase can first remove the sialic acid from GM1a to form asialo-GM1 (GA1), which is then catabolized. nih.gov
Table 2: Key Enzymes in GM1a Catabolism
| Enzyme | Function |
|---|---|
| Acid β-Galactosidase | Hydrolyzes the terminal galactose from GM1a |
| β-Hexosaminidase A | Cleaves N-acetylgalactosamine from GM2 |
Role of Sphingolipid Activator Proteins (SAPs) in Membrane-Bound Substrate Hydrolysis
The degradation of membrane-bound sphingolipids like GM1a within the aqueous environment of the lysosome presents a challenge. Sphingolipid activator proteins (SAPs), also known as saposins, are essential cofactors that facilitate this process. nih.govnih.gov These small glycoproteins bind to the glycolipid substrate, extracting it from the lysosomal membrane and presenting it to the appropriate soluble hydrolase. nih.gov For the breakdown of GM1a, saposin B has been shown to stimulate the activity of GM1-β-galactosidase. nih.gov Similarly, the GM2 activator protein (GM2AP) is crucial for the hydrolysis of GM2 by β-hexosaminidase A. nih.govnih.gov The action of these activator proteins is enhanced by the presence of acidic lipids in the target membranes. nih.gov
Table 3: Compound Names
| Compound Name |
|---|
| GM1a Ganglioside oligosaccharide |
| Lactosylceramide (LacCer) |
| GM3 |
| GM2 |
| Asialo-GM1 (GA1) |
| GD1a |
| GT1b |
| GA2 |
| GD2 |
| Ceramide |
| Glucosylceramide |
| Galactose |
| N-acetylgalactosamine |
| Sialic acid |
| Saposin B |
Characterization of Microbial Degradation Pathways and Enzymes
The breakdown of complex glycosphingolipids like GM1a ganglioside is not limited to mammalian lysosomes; various microorganisms have evolved enzymatic machinery to catabolize these molecules. Research into these microbial pathways provides insight into environmental glycolipid processing and offers tools for biotechnological applications.
A notable example of microbial degradation has been detailed in the soil bacterium Paenibacillus sp. strain TS12. nih.govnih.gov This bacterium is capable of sequentially breaking down GM1a ganglioside through the action of a series of secreted exoglycosidases. nih.govnih.gov The degradation pathway initiated by Paenibacillus sp. strain TS12 differs from the primary pathway in human lysosomes. In this microbial route, the sialic acid is removed first, leading to asialo-derivatives. The pathway proceeds as follows: GM1a is first converted to asialo GM1 (GA1), which is then degraded to asialo GM2 (GA2), followed by lactosylceramide, and finally to glucosylceramide. nih.gov
The enzymatic cascade responsible for this degradation in Paenibacillus sp. strain TS12 includes sialidases, β-galactosidases, and β-hexosaminidases. nih.govnih.gov While the bacterium also produces β-glucosidases, glucosylceramide shows some resistance to its enzymatic action under certain conditions. nih.govnih.gov Other microorganisms are also known to produce enzymes that act on gangliosides. For instance, sialidases from bacteria like Pseudomonas sp. can convert polysialogangliosides into GM1a by cleaving specific sialic acid linkages. asm.org However, many of these microbes only perform a specific step in the degradation process, unlike the comprehensive pathway observed in Paenibacillus sp. strain TS12. nih.gov
| Enzyme | Substrate in Pathway | Product |
|---|---|---|
| Sialidase | GM1a Ganglioside | Asialo GM1 (GA1) |
| β-Galactosidase | Asialo GM1 (GA1) | Asialo GM2 (GA2) |
| β-Hexosaminidase | Asialo GM2 (GA2) | Lactosylceramide |
| β-Glucosidase | Lactosylceramide | Glucosylceramide |
Physiological Regulation of GM1a Ganglioside Content and Distribution
The concentration and distribution of GM1a ganglioside within tissues are tightly controlled through complex physiological processes. This regulation is crucial for cellular function, particularly in the nervous system, and is subject to change throughout an organism's life.
Homeostatic Mechanisms Governing Ganglioside Levels in Neural Tissues
In neural tissues, the maintenance of specific levels of gangliosides, known as ganglioside homeostasis, is critical for neuronal viability and function. nih.govresearchgate.net GM1a is one of the most abundant gangliosides in the brain and plays a significant role in preserving neuronal health. nih.gov Its functions include modulating neurotrophic factor signaling, maintaining membrane integrity, and regulating calcium homeostasis. nih.gov
GM1a's role in homeostasis is linked to its ability to interact with and modulate the function of membrane proteins, such as ion channels and receptors. nih.govnih.gov For example, it can functionally segregate certain glutamate (B1630785) receptors (GluR2-containing AMPARs), and a disruption in the balance of gangliosides can lead to reduced synaptic expression of these receptors. nih.gov Perturbations in ganglioside homeostasis, such as those occurring after a stroke, can lead to a decrease in protective complex gangliosides like GM1a and an accumulation of simpler, potentially toxic gangliosides like GM2 and GM3. researchgate.net The loss of function in enzymes responsible for ganglioside biosynthesis can result in severe neurodegenerative disorders, underscoring the importance of this homeostatic balance. researchgate.net
Age-Dependent Modulations in GM1a Ganglioside Expression and Profile
The expression and profile of GM1a ganglioside are not static throughout life but undergo significant changes dependent on age. These modulations are evident from early development to advanced age and affect both the central nervous system and peripheral tissues.
Conversely, with advancing age, a decline in GM1a levels has been observed. Studies of the adult human brain show a continuous decrease in GM1a and GD1a between the ages of 20 and 70. nih.gov This age-related decline is not restricted to the brain. In mice, a significant decrease in GM1a has been documented in peripheral tissues, including the colon, heart, and skin, starting from 191 days of age. nih.gov Similarly, age-dependent changes in GM1a expression have been noted in the liver of mice. nih.gov This decline in a-series gangliosides like GM1a in both central and peripheral tissues with age may contribute to the increased vulnerability of neurons to degeneration. nih.gov
| Age Period | Tissue/Organism | Change in GM1a Expression | Reference |
|---|---|---|---|
| Early Development (Gestational Week 10 to 5 years) | Human Brain | 12- to 15-fold increase | nih.gov |
| Adulthood (20 to 70 years) | Human Brain | Continuous decrease | nih.gov |
| Aging (from 191 days of age) | Mouse Peripheral Tissues (Colon, Heart, Skin) | Substantial decrease | nih.gov |
| Aging (from 4 to 8 weeks) | Mouse Liver | Decrease | nih.gov |
Advanced Cellular and Molecular Functions Mediated by Gm1a Ganglioside Oligosaccharide
Role in Cellular Membrane Organization and Microdomain Dynamics
The unique physicochemical properties of GM1a, particularly its oligosaccharide headgroup, are instrumental in the lateral organization of the plasma membrane. This organization is crucial for the assembly of signaling platforms and the regulation of membrane protein function.
Association and Enrichment within Lipid Rafts and Glycosphingolipid-Enriched Microdomains (GEMs)
GM1a is a well-established marker and a key constituent of specialized membrane microdomains known as lipid rafts and glycosphingolipid-enriched microdomains (GEMs). nih.govmdpi.com These domains are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins that are more ordered and tightly packed than the surrounding bilayer. nih.govmdpi.com The enrichment of GM1a within these rafts is driven by several factors. The long, saturated acyl chains of its ceramide moiety favor packing within the ordered lipid environment of rafts, while the bulky and complex nature of its oligosaccharide headgroup contributes to its partitioning into these domains. mdpi.com
Interactions between the carbohydrate headgroups of adjacent GM1a molecules, primarily through hydrogen bonding, lead to the formation of GM1a clusters. nih.gov This self-association is a key driver for the formation and stabilization of GM1a-rich microdomains. nih.gov The presence of cholesterol further facilitates the clustering of GM1a, enhancing the stability of these specialized membrane regions. mdpi.com These GM1a-enriched domains are not static entities; they can move laterally within the membrane, fuse to form larger platforms, or dissociate, providing a dynamic system for regulating cellular processes. nih.gov
The organization of GM1a within lipid rafts is not uniform. A central zone of highly condensed, less mobile GM1a molecules is surrounded by a peripheral zone where the gangliosides exhibit greater conformational freedom. nih.gov This differential distribution within the raft likely plays a role in the diverse interactions and functions of GM1a. nih.gov
Influence on Membrane Physical Properties and Protein Conformation/Function
The accumulation of GM1a in specific membrane regions significantly alters the physical properties of the bilayer. The presence of GM1a, with its large headgroup, can induce negative membrane curvature, a bending of the membrane inward. researchgate.netbiorxiv.org This alteration of membrane topography is critical for processes such as endocytosis and vesicle trafficking. The extent of curvature induction can be influenced by the stoichiometry of GM1a binding to proteins, such as the B subunit of cholera toxin. biorxiv.org
Molecular dynamics simulations have shown that increasing concentrations of GM1a lead to tighter lipid packing, primarily driven by the interactions between the GM1a carbohydrate headgroups. nih.govnih.gov This increased packing results in a greater preference for positive membrane curvature and the formation of larger, ordered lipid clusters. nih.govnih.gov This modulation of membrane fluidity and curvature by GM1a has profound implications for the function of membrane-associated proteins. By creating a specific lipid environment, GM1a can influence the conformational state and, consequently, the activity of transmembrane receptors and other proteins. nih.gov For instance, the interaction with GM1a can induce an ordered three-dimensional structure in peptides that are otherwise disordered in an aqueous solution. nih.gov
Receptor Interactions and Transmembrane Signal Transduction
The oligosaccharide of GM1a acts as a crucial modulator of transmembrane signaling, particularly in the context of neurotrophic factor signaling, which is essential for neuronal survival, differentiation, and plasticity.
Modulation of GDNF Receptor Complex Signaling (GFRα1, RET)
The glial cell line-derived neurotrophic factor (GDNF) is critical for the survival of catecholaminergic neurons, and disruptions in its signaling have been implicated in Parkinson's disease. nih.gov The GM1a ganglioside is an essential component for effective GDNF signaling. nih.gov It associates with the protein components of the GDNF receptor, GFRα1 and the RET receptor tyrosine kinase, to form a tripartite complex. nih.gov This association is necessary for the proper assembly and function of the receptor complex. nih.gov
In the absence of GM1, GDNF signaling is significantly weakened. nih.gov Studies have shown that restoring GM1 levels can re-establish this signaling pathway. nih.gov The interaction between GM1a, GFRα1, and RET highlights the integral role of this ganglioside in neurotrophic factor signaling, which is vital for neuronal health and survival. nih.govnih.gov
Interactions within the GDNF Receptor Complex
| Component | Role in GDNF Signaling | Interaction with GM1a |
|---|---|---|
| GDNF | Ligand that initiates the signaling cascade for neuronal survival. nih.gov | Binds to the GFRα1/GM1a/RET complex. |
| GFRα1 | Co-receptor for GDNF. nih.gov | Forms a complex with GM1a and RET to facilitate GDNF binding. nih.gov |
| RET | Receptor tyrosine kinase that transduces the signal intracellularly. nih.gov | Associates with GM1a and GFRα1, which is necessary for its activation. nih.gov |
Interaction with G Protein-Coupled Receptors (GPCRs) and Ion Channels
The GM1a ganglioside is known to modulate the function of various membrane proteins, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov Its presence in the plasma membrane can influence the conformation and activity of these proteins, thereby affecting cellular responses to a wide range of stimuli. nih.gov
A key function of GM1a is its role in regulating calcium (Ca2+) homeostasis. nih.govresearchgate.net It has been shown to modulate the activity of L-type calcium channels. researchgate.net This modulation is critical for maintaining neuronal viability, excitability, and conductivity. researchgate.net By influencing Ca2+ influx, GM1a plays a role in various calcium-dependent signaling pathways. researchgate.netresearchwithrutgers.com
Molecular Recognition and Binding by Bacterial Toxins (e.g., Cholera Toxin B Subunit, E. coli Enterotoxins)
The GM1a ganglioside is famously known as the primary receptor for the B subunit of cholera toxin (CtxB), produced by Vibrio cholerae. nih.govmdpi.commedchemexpress.com This interaction is a critical first step in the pathogenesis of cholera. nih.gov The B subunit of the toxin binds with high affinity to the oligosaccharide portion of GM1a on the surface of intestinal epithelial cells. mizutanifdn.or.jp
Similarly, the heat-labile enterotoxin (LT) produced by some strains of Escherichia coli also recognizes and binds to GM1a. nih.govnih.gov The B subunit of this toxin shares structural and functional similarities with CtxB and utilizes GM1a as a cellular receptor. nih.gov
The binding of bacterial toxins to the GM1a oligosaccharide is highly specific. The crystal structure of the CtxB in complex with the GM1a oligosaccharide reveals a shallow, solvent-exposed groove on the outer surface of the toxin's B subunit pentamer where the oligosaccharide binds. nih.gov The toxin recognizes a specific conformation of the GM1a oligosaccharide, which is the predominant conformation in solution. nih.gov
This specific recognition involves a complex network of interactions between the amino acid residues of the toxin and the sugar residues of the oligosaccharide. nih.gov While GM1a is the primary receptor, some studies have shown that fucosylated variants of GM1 can also bind to CtxB, sometimes with even higher capacity, although with different binding cooperativity. nih.gov This highlights the nuanced nature of the structural recognition by these toxins.
Toxin Interactions with GM1a Oligosaccharide
| Toxin | Bacterial Source | Binding Specificity | Significance |
|---|---|---|---|
| Cholera Toxin B Subunit (CtxB) | Vibrio cholerae | High-affinity binding to the terminal galactose and sialic acid of the GM1a oligosaccharide. nih.govnih.gov | Initiates the entry of the toxin into host cells, leading to the symptoms of cholera. nih.gov |
| Heat-Labile Enterotoxin (LT) | Enterotoxigenic Escherichia coli (ETEC) | Binds to GM1a, similar to CtxB. nih.govnih.gov | Mediates the diarrheal effects of ETEC infections. nih.gov |
Intracellular Signaling Cascades Influenced by GM1a Oligosaccharide
The interaction of ligands with the GM1a oligosaccharide at the cell surface can trigger a cascade of intracellular signaling events, profoundly influencing cellular function.
The GM1a ganglioside plays a significant role in maintaining intracellular calcium homeostasis. nih.govresearchgate.netresearchwithrutgers.com Its influence on calcium levels is multifaceted, involving the modulation of calcium channels and pumps. researchgate.netresearchgate.net For instance, the binding of the cholera toxin B subunit to GM1a can lead to a sustained increase in intracellular calcium concentration ([Ca2+]i). researchgate.net This effect is dependent on the presence of extracellular calcium, indicating that it involves the influx of calcium across the plasma membrane. researchgate.net The ability of GM1a to modulate calcium-dependent signaling pathways is fundamental to its neuroprotective and neurotrophic properties. nih.gov
The binding of cholera toxin to GM1a ultimately leads to the activation of adenylate cyclase and a dramatic increase in intracellular cyclic AMP (cAMP) levels. plos.org This is a central aspect of the toxin's pathogenic mechanism.
Beyond toxin-mediated effects, the GM1a oligosaccharide itself can modulate various protein kinase signaling pathways that are crucial for cell survival and function. For instance, the administration of the GM1a oligosaccharide has been shown to enhance the mTOR/Akt/GSK3β pathway. nih.gov The Akt/GSK3β signaling pathway is a key regulator of cell growth, proliferation, and survival. d-nb.infonih.gov Specifically, phosphorylation of Akt leads to the inactivation of GSK3β, which can have pro-survival effects. nih.govsci-hub.senih.gov Furthermore, GM1 has been shown to stimulate the phosphorylation of ERK1/2 and increase the expression of p-AKT and p-GSK3β, while reducing pro-apoptotic factors. nih.gov The modulation of these pathways by the GM1a oligosaccharide underscores its potential therapeutic relevance in neurodegenerative diseases. nih.gov
Signaling Pathways Modulated by GM1a Oligosaccharide
| Signaling Molecule/Pathway | Effect of GM1a Oligosaccharide Interaction | Downstream Consequences |
|---|---|---|
| Intracellular Calcium ([Ca2+]i) | Modulates influx, leading to changes in concentration. researchgate.net | Affects neuronal excitability, neurotransmitter release, and gene expression. researchgate.net |
| cAMP | Increased levels upon cholera toxin binding to GM1a. plos.org | Activation of protein kinase A and subsequent phosphorylation of target proteins, leading to ion and water efflux in intestinal cells. plos.org |
| PKC | Modulated by GM1a, with some studies suggesting an inhibitory effect of enzastaurin (B1662900) (a PKC-β inhibitor) on GSK3β. d-nb.info | Involvement in cell growth, differentiation, and apoptosis. |
| mTOR/Akt/GSK3β | Enhances this pro-survival pathway. nih.gov | Promotes cell growth, proliferation, and survival; implicated in neuroprotection. nih.govnih.gov |
Anti-Apoptotic Mechanisms
The GM1a ganglioside oligosaccharide demonstrates significant anti-apoptotic capabilities, crucial for neuronal survival under pathological conditions. Its mechanisms are multifaceted, primarily targeting the intrinsic apoptotic pathway and key regulatory proteins.
A central aspect of GM1a-OS's anti-apoptotic function is the regulation of the Bcl-2 family of proteins, which are critical arbiters of programmed cell death. nih.gov Research has shown that GM1a can modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family. By promoting the expression and function of anti-apoptotic proteins while inhibiting their pro-apoptotic counterparts, GM1a-OS helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key step in initiating the caspase cascade. nih.govresearchgate.net
Furthermore, GM1a has been found to protect against apoptosis by inducing the synthesis of sphingosine-1-phosphate, a known anti-apoptotic agent. nih.gov This action is linked to the activation of sphingosine (B13886) kinase, highlighting a pathway through which GM1a can counteract ceramide-induced apoptosis. nih.gov In models of neurotoxicity, the protective effects of GM1a and its oligosaccharide are evident in their ability to preserve neuronal structures and promote survival. researchgate.net
Table 1: Research Findings on Anti-Apoptotic Mechanisms of this compound
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Rat heart fibroblasts | GM1 protects against staurosporine (B1682477) and C2-ceramide-induced apoptosis by inducing sphingosine-1-phosphate synthesis. | nih.gov |
| Wild-type and SOD1 G93A motor neurons | GM1 and its oligosaccharide increase neuronal survival and preserve neurite networks in the face of glutamate-induced excitotoxicity. | nih.govresearchgate.netnih.gov |
| Various models of neurodegeneration | The Bcl-2 family of proteins, regulated by factors like GM1a, is crucial in controlling neuronal cell death. | nih.govresearchgate.net |
Mitigation of Oxidative Stress and Reactive Oxygen Species (ROS) Production
The this compound plays a significant role in protecting neurons from oxidative damage by mitigating oxidative stress and reducing the production of reactive oxygen species (ROS).
One of the primary ways GM1a-OS achieves this is by enhancing the body's natural antioxidant defense systems. Studies have shown that GM1 administration can increase the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov These enzymes are responsible for neutralizing harmful free radicals. For example, in a rat model of high-altitude cerebral edema, GM1 treatment reversed the increase in oxidative stress by boosting SOD and GSH levels. nih.gov
GM1a and its oligosaccharide also directly combat oxidative stress by preserving mitochondrial function. nih.govnih.gov Mitochondria are a primary source of ROS, and their dysfunction can lead to excessive ROS production. nih.gov Research on neuroblastoma cells and in models of Parkinson's disease has demonstrated that GM1a-OS can enhance mitochondrial activity, increase mitochondrial density, and reduce mitochondrial ROS production. nih.govnih.gov This is achieved in part by improving the efficiency of mitochondrial complex I and II. nih.gov
Furthermore, GM1a has been shown to inhibit the activation of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide radicals. researchgate.netnih.govplos.org By suppressing the activation of NOX2, GM1a reduces a major source of ROS, thereby exerting both anti-inflammatory and antioxidant effects. researchgate.netnih.gov
Table 2: Research Findings on Mitigation of Oxidative Stress by this compound
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Rat model of high-altitude cerebral edema | GM1 administration suppressed oxidative stress by increasing levels of SOD and GSH. | nih.gov |
| Neuroblastoma cells | GM1a oligosaccharide increased mitochondrial density and activity while reducing ROS levels. | nih.gov |
| Dopaminergic and glutamatergic primary cultures (MPTP model of Parkinson's disease) | GM1a-OS reduced mitochondrial ROS production and enhanced neuronal survival. | nih.gov |
| LPS-stimulated MG6 microglial cells | GM1 inhibited NOX-mediated ROS production and suppressed the activation of NADPH oxidase 2 (NOX2). | researchgate.netnih.gov |
| Wild-type and SOD1 G93A motor neurons | GM1a-OS counteracted mitochondria impairment and oxidative stress. | nih.gov |
Anti-Inflammatory and Anti-Excitotoxic Effects
Neuroinflammation and excitotoxicity are often intertwined in the progression of neurodegenerative diseases. The this compound exhibits potent anti-inflammatory and anti-excitotoxic properties that contribute to its neuroprotective profile.
The anti-inflammatory effects of GM1a are largely mediated through its interaction with microglia, the resident immune cells of the central nervous system. nih.govnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov GM1a has been shown to decrease these inflammatory responses in various microglial cell cultures and in vivo models. nih.govnih.govnih.gov It can inhibit the activation of microglia and reduce the secretion of these damaging cytokines, even when administered after the inflammatory process has begun. nih.govnih.gov This effect is dependent on the sialic acid residue in the GM1a glycan headgroup. nih.govnih.gov
Excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate (B1630785) leads to neuronal death, is another target of GM1a-OS. nih.govresearchgate.net The protective mechanism involves the modulation of glutamate receptors, such as the NMDA receptor. mdpi.comnih.gov While GM1a does not appear to directly block the glutamate binding site, it is thought to create a protective shield against the consequences of persistent receptor activation. mdpi.com The neuroprotective effect is proportional to the amount of ganglioside accumulated in the neuronal membranes and is dependent on the sialic acid content. mdpi.com Studies have shown that GM1a-OS can significantly increase neuronal survival and preserve neurite networks in motor neurons affected by glutamate-induced excitotoxicity. nih.govresearchgate.netnih.gov
Table 3: Research Findings on Anti-Inflammatory and Anti-Excitotoxic Effects of this compound
| Experimental Model | Key Findings | Reference |
|---|---|---|
| BV2 cells, mouse, rat, and human primary microglia | GM1 decreased inflammatory microglia responses and secretion of pro-inflammatory cytokines like IL-1β and TNF. | nih.govnih.gov |
| LPS-stimulated MG6 microglial cells | GM1 inhibited the expression of inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |
| Rat model of endotoxin-induced uveitis | GM1 administration alleviated clinical symptoms of uveitis and decreased inflammatory cell infiltration. | mdpi.com |
| Wild-type and SOD1 G93A motor neurons | GM1a-OS significantly increased neuronal survival in the presence of glutamate-induced excitotoxicity. | nih.govresearchgate.netnih.gov |
Roles in Neuronal Development, Homeostasis, and Neuroprotection Pre Clinical Investigations
Promotion of Neuronal Differentiation and Maturation Processes
The GM1a oligosaccharide has been shown to be a potent promoter of the intricate processes that guide a neuron from a nascent state to a fully functional component of a complex network.
A seminal aspect of neuronal development is the extension of neurites, the precursors to axons and dendrites. Pre-clinical studies have consistently demonstrated that the GM1a oligosaccharide is a direct and effective inducer of this process. Early research indicated that the oligosaccharide portion of GM1 was capable of promoting neuritogenesis in murine neuroblastoma cells to a degree comparable to the intact ganglioside. unimi.itnih.gov This suggests that the complex carbohydrate structure itself holds the key to initiating these developmental programs.
Further investigations have solidified these findings, showing that GM1a oligosaccharide not only initiates but also augments neurite elongation and enhances the expression of neurofilament proteins, which are essential components of the neuronal cytoskeleton. nih.gov This process is believed to be mediated, at least in part, through the interaction of the oligosaccharide with neurotrophin receptors, such as TrkA, thereby activating downstream signaling cascades like the MAPK pathway, which are crucial for neuronal differentiation. unimi.itnih.gov
Table 1: Pre-clinical Findings on GM1a Oligosaccharide and Neurite Outgrowth
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Murine Neuroblastoma Cells (Neuro2a) | Promoted neurite elongation and increased neurofilament protein expression. | nih.gov |
| Murine Neuroblastoma Cells (S20Y) | Induced a neuritogenic effect comparable to the entire GM1 molecule. | nih.gov |
| Primary Neurons in Culture | Enhances neuron clustering, arborization, and networking. | nih.gov |
| PC12 Cells | Administration of GM1 (with the oligosaccharide being the active part) induced neurite outgrowth. | mdpi.com |
The formation of synapses, the specialized junctions where neuronal communication occurs, is a critical step in the establishment of functional neural circuits. While direct studies on the isolated GM1a oligosaccharide and synaptogenesis are emerging, a strong body of evidence points to its significant role. The parent molecule, GM1a ganglioside, is found in high concentrations within synaptic plasma membranes, suggesting its involvement in synaptic function. nih.gov
Research has shown that enhancing GM1 content can increase synaptic plasticity and the potentiation ability of nerves in hippocampal slices. nih.gov More specifically, recent studies on disease models have demonstrated that the GM1a oligosaccharide can restore synaptogenesis. For instance, in in vitro models of Rett syndrome, a neurodevelopmental disorder characterized by impaired synaptic development, treatment with GM1a oligosaccharide restored synaptogenesis in affected cortical neurons. mdpi.comnih.govdntb.gov.uaresearcher.lifenih.gov This restorative capacity underscores the fundamental role of the oligosaccharide in the formation and maintenance of synaptic connections.
The development of distinct axonal and dendritic compartments is fundamental to neuronal polarity and the directional flow of information. The GM1a oligosaccharide has been implicated in both of these processes. Studies have revealed that during axonogenesis, the period of axon growth, there is a significant increase in the expression of complex gangliosides like GM1a. nih.gov
Exogenously administered GM1a oligosaccharide has been observed to enhance neuron clustering and arborization in cultured primary neurons. nih.gov In a model of Rett syndrome, where dendritic arborization is deficient, treatment with GM1a oligosaccharide led to an increase in dendritic complexity. mdpi.comembopress.org This suggests that the oligosaccharide plays a crucial role in shaping the intricate branching patterns of dendrites, which is essential for receiving and integrating synaptic inputs. The mechanism is thought to involve the activation of key intracellular regulators of neuronal motility, such as FAK and Src proteins. researchgate.net
Neuroprotective and Neurorestorative Functions in Experimental Models
Beyond its role in development, the GM1a oligosaccharide has demonstrated significant potential in protecting neurons from damage and supporting their survival under stressful conditions.
Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons, a process that can be mimicked in pre-clinical models using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov Numerous studies have highlighted the neuroprotective efficacy of the GM1a oligosaccharide in these models.
In primary cultures of dopaminergic neurons, administration of GM1a oligosaccharide significantly increased neuronal survival and preserved the integrity of the neurite network in the presence of the toxic metabolite of MPTP, MPP+. nih.gov It has been shown to confer protection against MPTP-induced neurotoxicity by activating the TrkA signaling pathway at the plasma membrane level in neuroblastoma cells. unimi.itnih.gov Furthermore, the GM1a oligosaccharide mitigates the mitochondrial oxidative stress induced by MPTP, a key mechanism of the neurotoxin's damaging effects. unimi.itnih.gov
Table 2: Neuroprotective Effects of GM1a Oligosaccharide in MPTP Models
| Experimental Model | Key Protective Effects | Reference |
|---|---|---|
| Primary Dopaminergic and Glutamatergic Cultures | Increased neuronal survival, preserved neurite network, reduced mitochondrial ROS production. | nih.gov |
| Neuroblastoma Cells | Protected against MPTP-induced cell death and mitochondrial oxidative stress. | unimi.it |
| Parkinsonian Mouse Model (B4galnt1+/-) | Systemic administration rescued physical symptoms and restored nigral tyrosine hydroxylase expression. | nih.gov |
The GM1a oligosaccharide also plays a vital role in maintaining neuronal health in the face of various cellular stressors. In models of Parkinson's disease involving the toxic aggregation of α-synuclein, the GM1a oligosaccharide has been shown to significantly increase the survival of dopaminergic neurons and preserve their neurite networks. nih.govnih.gov It also demonstrated an ability to reduce the activation of microglia, the brain's resident immune cells, which can contribute to neuroinflammation. nih.govnih.gov
Furthermore, the neuroprotective effects of the GM1a oligosaccharide are linked to its ability to modulate critical intracellular signaling pathways. In response to neurotoxic insults, it has been shown to enhance the mTOR/Akt/GSK3β pathway, a key regulator of cell survival and metabolism. nih.gov In models of Rett syndrome, the GM1a oligosaccharide not only restored synaptogenesis but also reduced mitochondrial oxidative stress in cortical neurons. mdpi.comnih.gov These findings collectively point to the GM1a oligosaccharide as a crucial factor in upholding neuronal integrity and promoting survival under pathological conditions.
Involvement in Neuroregeneration and Repair Mechanisms
The GM1a ganglioside and its oligosaccharide component play a significant role in processes of neural repair and regeneration, as demonstrated in numerous pre-clinical investigations. These studies highlight its capacity to promote neurite outgrowth, guide neuronal development, and protect against neurotoxic insults. The bioactive part of the GM1a ganglioside is its oligosaccharide portion, which can modulate neuronal differentiation, development, and protection by interacting with specific receptors. nih.gov
Glycosphingolipids, including GM1a, are critical for neural cell differentiation, neurite sprouting, and nerve regeneration. nih.gov Specifically, GM1a has been shown to accelerate neurite outgrowth from both primary peripheral and central neurons. nih.gov The mechanisms underlying these neuroregenerative effects are often linked to the modulation of neurotrophic factor signaling pathways. nih.gov For instance, GM1a can associate with the Trk family of neurotrophin receptors, enhancing neurite outgrowth and neurofilament expression elicited by Nerve Growth Factor (NGF). nih.govmdpi.com It also interacts with the Glial Cell-Derived Neurotrophic Factor (GDNF) receptor complex, activating RET tyrosine kinase receptors. nih.gov
Further research has elucidated that the GM1a oligosaccharide itself is the active component responsible for these effects. nih.govunimi.it The oligosaccharide can directly bind to the NGF receptor, TrkA, triggering a signaling cascade that results in actin depolymerization, axon protrusion, and elongation. unimi.itresearchgate.net In vitro studies on primary neurons have shown that exogenously applied GM1a oligosaccharide enhances neuron clustering, arborization, and network formation. unimi.it This is associated with increased phosphorylation of key intracellular regulators of neuronal motility, such as FAK and Src proteins. unimi.it
Moreover, the focal generation of GM1a in hippocampal cultures has been identified as a requirement for establishing neuronal polarity and the development of a primary axon. This process involves the localized enhancement of TrkA activity and the inhibition of RhoA signaling. frontiersin.org In models of neurodegenerative diseases like Parkinson's, the GM1a oligosaccharide has demonstrated neuroprotective and neurorestorative properties, protecting dopaminergic neurons from damage. nih.gov
The following table summarizes key preclinical findings regarding the role of GM1a ganglioside oligosaccharide in neuroregeneration.
Table 1: Preclinical Research on this compound in Neuroregeneration and Repair
| Preclinical Model | Key Findings | Proposed Mechanism of Action | Citations |
|---|---|---|---|
| Primary Peripheral and Central Neurons | Accelerated neurite outgrowth. | Interaction with neurotrophic factors. | nih.gov |
| PC12 Cells | Enhanced NGF-induced neurite outgrowth and neurofilament expression. | Association with Trk receptors to induce tyrosine autophosphorylation. | nih.gov |
| Neuroblastoma Cells | Induced cell differentiation and protection against neurotoxins. | Direct binding of the oligosaccharide to the TrkA receptor, activating the TrkA-MAPK pathway. | unimi.itresearchgate.net |
| Mouse Primary Neurons | Enhanced neuron clustering, arborization, and networking; increased expression of mature neuronal markers. | Increased phosphorylation of FAK and Src proteins, which regulate neuronal motility. | unimi.it |
| Hippocampal Cultures | Required for the establishment of neuronal polarity and axon development. | Focal enhancement of TrkA activity and inhibition of RhoA signaling. | frontiersin.org |
Mechanistic Contribution to Cognitive Functions and Memory
Preclinical evidence strongly suggests that the this compound is mechanistically involved in the cellular and molecular processes that underlie cognitive functions and memory formation. nih.govmdpi.com Its role appears to be centered on enhancing synaptic plasticity, a fundamental mechanism for learning and memory. nih.govmdpi.com
Studies in aged rats with cognitive impairments have shown that administration of GM1a improved spatial learning and memory. nih.govmdpi.com The structural basis for memory involves the formation and stabilization of functional synapses and neural circuits, processes supported by gangliosides like GM1a. mdpi.com It is believed that the ability of the brain to undergo activity-dependent functional and morphological remodeling, known as neuroplasticity, is the core mechanism for learning and memory, and GM1a plays a role in these processes. nih.govmdpi.com
At the cellular level, GM1a and GD1b have been demonstrated to improve synaptic plasticity in the CA3 region of the hippocampus, an area critical for spatial learning and memory. mdpi.com Enhancing the concentration of GM1a in the synaptic membranes of rat hippocampal slices was found to increase the potentiation ability of nerves, a key aspect of synaptic plasticity. nih.gov The mechanisms for this enhancement include the modulation of neurotransmitter release. For example, exogenous GM1a can trigger the release of neurotransmitters in cortical synaptosomes by increasing the depolarization-induced influx of calcium (Ca2+). mdpi.com
The interaction of GM1a with calcium is a significant aspect of its function. nih.gov The anionic structure of its sialic acid residue can bind Ca2+, and GM1a can stimulate Ca2+/calmodulin-dependent protein kinase II (CaM-kinase II), a key enzyme in memory formation, independently of calcium concentration. nih.govfrontiersin.org This modulation of calcium homeostasis and signaling pathways is crucial for neuronal function and plasticity. frontiersin.org Furthermore, research in mouse models of neurodegenerative conditions like Huntington's disease has shown that administration of GM1a can lead to improvements in cognitive symptoms. nih.gov
The following table summarizes key preclinical findings on the mechanistic contribution of this compound to cognitive functions.
Table 2: Preclinical Research on this compound in Cognitive Functions and Memory
| Preclinical Model | Cognitive Domain | Key Findings | Proposed Mechanism of Action | Citations |
|---|---|---|---|---|
| Cognitively Impaired Aged Rats | Spatial Learning & Memory | Improved performance in spatial learning and memory tasks. | Associated with improved neuroplasticity in brain regions associated with memory. | mdpi.com |
| Rat Hippocampal Slices | Synaptic Plasticity | Enhanced synaptic plasticity and potentiation ability of nerves. | Increased GM1a content in the synaptic membrane. | nih.gov |
| Mouse Brain Cortical Synaptosomes | Neurotransmitter Release | Evoked neurotransmitter release. | Enhanced depolarization-induced Ca2+ influx into synaptosomes. | mdpi.com |
| Rat Hippocampus (CA3 region) | Synaptic Plasticity | Improved synaptic plasticity. | Prolonged post-tetanic potentiation. | mdpi.com |
| Huntington's Disease Mouse Model | General Cognitive Functions | Improvements in cognitive symptoms. | Recovery of ganglioside levels and normalized neurotransmitter levels. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 9acGD3 |
| Akt |
| Amyloid β peptide |
| Ca2+/calmodulin-dependent protein kinase II (CaM-kinase II) |
| Calcium (Ca2+) |
| Dopamine (B1211576) |
| FAK (Focal Adhesion Kinase) |
| Fucosyl-GM1 oligosaccharide |
| GD1a |
| GD1b |
| GD3 |
| Glial Cell-Derived Neurotrophic Factor (GDNF) |
| GSK3β |
| GT1b |
| GM1a Ganglioside |
| This compound |
| GM2 |
| GM3 |
| mTOR |
| Nerve Growth Factor (NGF) |
| RET tyrosine kinase |
| RhoA |
| Src (Proto-oncogene tyrosine-protein kinase) |
| Trk (Tropomyosin receptor kinase) |
Involvement in Neuropathological Mechanisms: Mechanistic and Pre Clinical Findings
Mechanistic Contributions to Neurodegenerative Disorders
Parkinson's Disease Pathogenesis and GM1a Deficiency
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. nih.gov A growing body of evidence points to a significant correlation between GM1a deficiency and the pathogenesis of PD. nih.govnih.govresearchwithrutgers.com Studies have revealed diminished levels of GM1a in the brains of PD patients, particularly within the nigrostriatal system, suggesting that this deficiency could be a causative factor in the disease's etiology and progression. nih.govnih.gov
Animal models have provided strong support for this hypothesis. Mice with a genetic deletion of the B4galnt1 gene, which is responsible for the synthesis of GM1a, exhibit hallmark features of Parkinsonism, including motor impairments, depletion of striatal dopamine (B1211576), and a selective loss of tyrosine hydroxylase-expressing neurons. nih.govresearchwithrutgers.com These findings underscore the critical role of GM1a in neuronal survival and function.
Impaired GDNF Signaling in Ganglioside-Deficient Models
Glial cell line-derived neurotrophic factor (GDNF) is a potent survival factor for catecholaminergic neurons, and disruptions in its signaling pathway have been implicated in the loss of dopaminergic neurons in PD. nih.govfrontiersin.org GM1a ganglioside is an essential component for effective GDNF signaling. nih.govnih.gov It associates with the protein components of the GDNF receptor, GFRα1 and RET, facilitating the assembly of the tripartite receptor complex necessary for signal transduction. nih.govnih.gov
In ganglioside-deficient models, GDNF signaling is significantly attenuated. nih.gov This impairment is believed to be a key mechanism through which GM1a deficiency contributes to neurodegeneration in PD. frontiersin.org The gradual, age-related decline of GM1a in the human brain may lead to levels that are insufficient for robust GDNF signaling, creating a state of acquired resistance to this crucial neurotrophic factor and increasing the risk for sporadic PD. nih.gov
Modulation of Alpha-Synuclein (B15492655) Aggregation and Toxicity
The aggregation of the protein alpha-synuclein (α-synuclein) into toxic oligomers and fibrils is a central pathological hallmark of Parkinson's disease. researchgate.netunimi.it GM1a ganglioside has been shown to interact with α-synuclein and inhibit its aggregation. researchgate.netnih.govnih.gov This interaction is thought to stabilize the monomeric form of α-synuclein, preventing its conversion into pathogenic species. nih.govnih.gov
In vitro studies have demonstrated that the oligosaccharide portion of GM1a is effective in preventing both spontaneous and prion-like aggregation of α-synuclein. unimi.it Furthermore, in animal models of PD where human mutant α-synuclein is overexpressed, administration of GM1a has been shown to reduce α-synuclein aggregation and protect against the loss of dopaminergic neurons and striatal dopamine. nih.govnih.gov These findings suggest that GM1a deficiency can lead to an environment conducive to α-synuclein misfolding and aggregation, thereby driving the neurodegenerative process. frontiersin.orgmdpi.com
| Research Finding | Model System | Outcome | Reference |
| GM1a deficiency leads to Parkinsonian symptoms. | B4galnt1 knockout mice | Motor impairment, striatal dopamine depletion, loss of TH-positive neurons, α-synuclein aggregation. | researchwithrutgers.com |
| GM1a is necessary for GDNF receptor complex assembly. | In situ and in vitro models | GM1a associates with GFRα1 and RET, enabling GDNF signaling. | nih.gov |
| GM1a administration reduces α-synuclein aggregation. | Rat model with AAV-A53T α-synuclein overexpression | Protected against loss of dopaminergic neurons and striatal dopamine, reduced α-synuclein aggregation. | nih.govnih.gov |
| GM1a oligosaccharide prevents α-synuclein aggregation. | In vitro amyloid seeding assay | Inhibited both spontaneous and prion-like α-synuclein aggregation. | unimi.it |
Alzheimer's Disease: Influence on Amyloid-Beta Pathology
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which form senile plaques in the brain. glycoforum.gr.jpsemanticscholar.org GM1a ganglioside has been implicated in the initiation of Aβ aggregation. glycoforum.gr.jpresearchgate.netresearchgate.net A specific form of Aβ, tightly bound to GM1a, has been identified in the early stages of AD brains. glycoforum.gr.jp This GM1a-bound Aβ exhibits a high potential for aggregation and is hypothesized to act as a "seed" for the formation of amyloid fibrils. glycoforum.gr.jp
The interaction between Aβ and GM1a is thought to occur within lipid raft microdomains of the neuronal membrane, where GM1a is concentrated. glycoforum.gr.jpmdpi.com This binding can induce a conformational change in Aβ, promoting its transition from a random coil to a β-sheet-rich structure, which is prone to aggregation. semanticscholar.orgmdpi.com Elevated levels of GM1a in the lipid rafts of AD brains may facilitate the formation of these toxic amyloid fibrils. mdpi.com
| Research Finding | Model System | Outcome | Reference |
| GM1a-bound Aβ acts as a seed for amyloid fibril formation. | Early-stage AD brains | Possesses high aggregation potential. | glycoforum.gr.jp |
| GM1a induces conformational changes in Aβ. | In vitro lipid vesicle models | Promotes transition to β-sheet structure. | semanticscholar.orgmdpi.com |
| GM1a clusters in lipid rafts facilitate Aβ aggregation. | In vitro membrane models | Concentrates Aβ and promotes fibril formation. | mdpi.com |
Huntington's Disease: GM1a Deficiencies and Apoptotic Susceptibility
Huntington's disease (HD) is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein (Htt). nih.gov Research has revealed that the synthesis of GM1a is reduced in cells from HD patients and in animal models of the disease. nih.gov This deficiency in GM1a levels is believed to contribute to the increased susceptibility of neurons to stress and apoptosis, a form of programmed cell death. nih.gov
Inhibition of ganglioside synthesis in normal striatal cells was shown to replicate the heightened apoptotic susceptibility observed in HD cells, suggesting a direct link between reduced GM1a and HD pathogenesis. nih.gov Conversely, the administration of GM1a to HD cells restored normal ganglioside levels and protected the cells from apoptosis. nih.gov These findings indicate that GM1a plays a crucial role in neuronal survival and that its deficiency is a key event in the progression of Huntington's disease. nih.govnih.gov
| Research Finding | Model System | Outcome | Reference |
| Reduced GM1a synthesis in HD models. | Fibroblasts from HD patients, cell and animal models of HD | Decreased GM1a levels contribute to increased susceptibility to apoptosis. | nih.gov |
| Inhibition of ganglioside synthesis increases apoptotic susceptibility. | Wild-type striatal cells | Mimics the phenotype of HD cells. | nih.gov |
| GM1a administration protects against apoptosis. | HD cell models | Restores ganglioside levels and increases cell survival. | nih.gov |
Rett Syndrome: Restoration of Trk Signaling and Mitochondrial Function
Rett syndrome (RTT) is a severe neurodevelopmental disorder primarily caused by mutations in the MECP2 gene. nih.gov Pathological hallmarks of RTT include impaired signaling of tropomyosin receptor kinase (Trk) neurotrophins and mitochondrial dysfunction. nih.gov The oligosaccharide portion of GM1a (GM1-OS) has emerged as a promising therapeutic agent due to its ability to directly interact with and activate Trk receptors on the cell surface. nih.gov
In a mouse model of Rett syndrome, administration of GM1-OS was shown to ameliorate disease-related deficits. nih.gov In vitro, GM1-OS restored synaptogenesis and reduced mitochondrial oxidative stress in cortical neurons lacking the Mecp2 gene. nih.gov In vivo, it mitigated RTT-like symptoms. nih.gov These beneficial effects were attributed to the activation of Trk receptor signaling pathways, highlighting the potential of the GM1a oligosaccharide to address core pathological mechanisms in Rett syndrome. nih.gov
| Research Finding | Model System | Outcome | Reference |
| GM1-OS activates Trk receptors. | In vitro and in vivo models | Triggers neurotrophic and neuroprotective pathways. | nih.gov |
| GM1-OS ameliorates RTT deficits in vitro. | Mecp2-knockout cortical neurons | Restored synaptogenesis and reduced mitochondrial oxidative stress. | nih.gov |
| GM1-OS mitigates RTT-like symptoms in vivo. | Mecp2-null mouse model | Improved RTT-like symptoms. | nih.gov |
Juvenile Neuronal Ceroid Lipofuscinosis (JNCL): Altered Ganglioside Metabolism
Juvenile Neuronal Ceroid Lipofuscinosis (JNCL), also known as Batten disease, is a devastating autosomal recessive neurodegenerative disorder. nih.govnih.gov It is the most common form of a group of lysosomal storage diseases known as neuronal ceroid lipofuscinoses (NCLs). nih.govnih.gov JNCL is characterized by the accumulation of autofluorescent lipopigments, primarily composed of subunit c of mitochondrial ATP synthase, within the lysosomes of various cells, particularly neurons and glial cells. nih.gov The clinical presentation typically includes progressive vision loss, seizures, cognitive and motor deterioration, leading to premature death. nih.govnih.gov
The disease is caused by mutations in the CLN3 gene, which encodes a transmembrane protein. nih.gov While the precise function of the CLN3 protein is still under investigation, its absence is known to disrupt several cellular processes, including lysosomal pH regulation and membrane trafficking. nih.gov
Recent research has shed light on the significant alterations in ganglioside metabolism in the context of JNCL. Studies utilizing a genetically accurate mouse model of JNCL (Cln3Δex7/8 mice) have revealed a complex dysregulation of ganglioside profiles in cerebellar cells. nih.gov
Biochemical and cytochemical analyses of these model mice have demonstrated a significant reduction in the levels of complex a-series gangliosides, specifically GM1a and GD1a. nih.govnih.gov This decrease in GM1a is particularly noteworthy given its established neuroprotective properties and its role in maintaining neuronal health. nih.gov Concurrently, a highly significant accumulation of the precursor ganglioside, GM3, was observed. nih.gov This finding strongly suggests a metabolic blockade in the biosynthetic pathway responsible for converting GM3 into more complex gangliosides like GM1a. nih.gov
Further investigation at the molecular level has identified a significant reduction in the messenger RNA (mRNA) transcripts of the enzymes that catalyze these conversion steps. A key enzyme affected is β-1,4-N-acetyl-galactosaminyl transferase 1, more commonly known as GM2 synthase, which is responsible for the conversion of GM3 to GM2, a crucial step in the synthesis of GM1a. nih.gov These findings indicate that the reduction in complex a-series gangliosides in JNCL is likely due to impaired transcription of the genes encoding the necessary synthetic enzymes. nih.gov
The diminished levels of GM1a in the brain of JNCL models are thought to contribute to the pathogenesis of the disease, given the essential role of GM1a in neuronal survival and myelination. nih.gov
Table 1: Altered Ganglioside Profile in a Mouse Model of JNCL
| Ganglioside | Change in Level | Implied Mechanism | Reference |
| GM1a | Significantly Reduced | Reduced synthesis due to decreased expression of metabolic enzymes. | nih.govnih.gov |
| GD1a | Significantly Reduced | Reduced synthesis due to decreased expression of metabolic enzymes. | nih.govnih.gov |
| GM3 | Significantly Increased | Metabolic blockade in the conversion to more complex gangliosides. | nih.gov |
Amyotrophic Lateral Sclerosis (ALS): Role of Glycosphingolipid Metabolism
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease that primarily affects motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual death. nih.govnih.gov A growing body of evidence points to the involvement of altered glycosphingolipid metabolism in the pathophysiological mechanisms of ALS. nih.govnih.gov
Studies have shown that the levels of certain gangliosides are altered in the spinal cords of both ALS patients and animal models of the disease. nih.gov Notably, GM1 levels have been found to be significantly lower in the spinal cord of SOD1G93A mice, a commonly used animal model for ALS, during the symptomatic and end-stages of the disease. nih.gov
Pre-clinical research has demonstrated the neuroprotective potential of GM1 administration in the context of ALS. The protective effects of GM1 are largely attributed to its oligosaccharide component. nih.govnih.gov In vitro studies using motor neurons from both wild-type and SOD1G93A mice have shown that administration of GM1, and specifically its oligosaccharide (GM1-OS), can significantly increase neuronal survival and preserve the integrity of neurite networks in the face of glutamate-induced excitotoxicity, a key pathological process in ALS. nih.govnih.gov
The mechanisms underlying this neuroprotection are multifaceted. Treatment with GM1-OS has been shown to counteract the intracellular accumulation of aggregated SOD1 protein and the mislocalization of TDP-43, both of which are hallmark pathological features of ALS. nih.gov Furthermore, GM1-OS appears to mitigate mitochondrial impairment, a critical factor in neuronal cell death in ALS. nih.govnih.gov
The faithful replication of GM1's protective effects by its oligosaccharide chain underscores the crucial role of this pentasaccharide in mediating neuroprotection in ALS models. nih.govnih.gov These findings suggest that the GM1a ganglioside oligosaccharide itself is the bioactive component responsible for these therapeutic effects.
In addition to the direct neuroprotective role, an autoimmune component in ALS has been proposed, with some studies detecting the presence of antibodies against GM1 in the serum and cerebrospinal fluid of ALS patients. plos.org However, the significance of these anti-ganglioside antibodies in the pathogenesis of ALS remains a subject of debate, with some studies not finding a clear association between their presence and the clinical phenotype of the disease. plos.org
Table 2: Pre-clinical Findings of this compound in ALS Models
| Model System | Intervention | Key Findings | Reference |
| Wild-type and SOD1G93A motor neurons | GM1 and GM1-OS | Increased neuronal survival, preserved neurite networks, counteracted intracellular protein accumulation and mitochondrial impairment against glutamate-induced excitotoxicity. | nih.govnih.gov |
Role in Response to Central Nervous System (CNS) Injury and Trauma
The GM1a ganglioside has demonstrated significant neuroprotective and neurorestorative properties in the context of acute central nervous system (CNS) injuries, such as spinal cord injury (SCI). nih.govnih.gov Pre-clinical and clinical studies have explored its potential to enhance neurological recovery following trauma.
Clinical trials in humans with SCI have also suggested a benefit from GM1 administration. A prospective, randomized, placebo-controlled, double-blinded trial reported that patients treated with GM1 showed a trend towards greater motor recovery compared to the placebo group. nih.gov A more detailed analysis of this study indicated that the most significant enhancement of motor function in the GM1-treated group occurred in the muscles of the lower extremities, which is consistent with recovery in the white matter tracts passing through the site of injury. nih.gov
The precise mechanisms through which GM1 exerts its neuroprotective effects in CNS trauma are thought to involve the prevention of neuronal apoptosis (programmed cell death) and anti-excitotoxic activity. scireproject.com By mitigating these secondary injury cascades that follow the initial trauma, GM1 may help to preserve neuronal tissue and facilitate subsequent recovery. While the clinical data has shown some promise, the timing of administration appears to be a critical factor, with earlier intervention potentially leading to better outcomes. scireproject.com
Implications in Other Disease States (Mechanistic)
The influence of this compound extends beyond primary neurodegenerative and traumatic conditions, with emerging evidence implicating its involvement in the biology of cancer and autoimmune disorders of the nervous system.
Involvement in Autoimmune Neuropathies (e.g., Guillain-Barré Syndrome)
Guillain-Barré syndrome (GBS) is an acute, immune-mediated polyradiculoneuropathy, often preceded by an infection. mfd.org.mknih.gov A significant body of evidence points to the involvement of anti-ganglioside antibodies in the pathogenesis of GBS, with GM1a being a primary target. mfd.org.mknih.gov
The concept of molecular mimicry is central to understanding the role of GM1a in GBS. nih.goveur.nl Infections with certain pathogens, most notably Campylobacter jejuni, can trigger an immune response that generates antibodies against the lipo-oligosaccharides (LOS) present on the bacterial surface. nih.govnih.gov Due to structural similarities between these bacterial LOS and human nerve gangliosides, these antibodies can cross-react with gangliosides like GM1a located on the surface of motor neurons. nih.govnih.gov
This cross-reactivity is particularly associated with the acute motor axonal neuropathy (AMAN) variant of GBS. mfd.org.mk The binding of anti-GM1a antibodies to motor nerves can lead to axonal degeneration and demyelination, resulting in the characteristic muscle weakness and paralysis seen in GBS. nih.gov The specificity of the anti-ganglioside antibodies often correlates with the clinical variant of GBS, reflecting the differential distribution of gangliosides in the peripheral nervous system. nih.gov For instance, the motor variant of GBS is strongly associated with antibodies against GM1a and GD1a, which are abundant in motor nerves. nih.gov
Studies have shown that IgG antibodies against GM1 are frequently detected in the sera of GBS patients, and their presence is often linked to a preceding C. jejuni infection. eur.nl Furthermore, experimental models have demonstrated that sensitization of animals with GM1 ganglioside can induce an acute motor neuropathy with features closely resembling human AMAN, providing strong evidence for the pathogenic role of anti-GM1a antibodies in GBS. mfd.org.mk The generation of these autoantibodies is thought to involve a T-cell dependent immune response. nih.gov
Advanced Methodologies and Analytical Approaches in Gm1a Ganglioside Oligosaccharide Research
Isolation, Preparation, and Derivatization Strategies
The generation of pure GM1a ganglioside oligosaccharide for research purposes can be achieved through extraction from biological tissues, semi-synthetic or chemoenzymatic methods, and through the preparation of labeled derivatives for specific applications.
Extraction and Purification from Biological Sources (e.g., Mammalian Brain)
Mammalian brains, particularly from pigs, sheep, and calves, serve as a primary source for the extraction of GM1a ganglioside due to its relative abundance in neuronal tissues. The process typically begins with the homogenization of brain tissue and extraction of total lipids using a mixture of solvents, often chloroform (B151607) and methanol. The subsequent step involves partitioning the crude lipid extract to separate the more polar gangliosides from neutral glycosphingolipids and phospholipids.
Following extraction, the purification of GM1a from the resulting mixture of gangliosides is commonly achieved through chromatographic techniques. Anion-exchange chromatography is a powerful method for this purpose, as it separates gangliosides based on the number of sialic acid residues. nih.gov Materials such as DEAE-Sepharose are effective in resolving mono-, di-, tri-, and tetrasialogangliosides. nih.gov A typical protocol might involve loading the ganglioside mixture onto a DEAE-Sepharose column and eluting with a gradient of a salt solution, such as potassium or cesium acetate, in methanol. The monosialoganglioside fraction, which is enriched in GM1a, elutes at a lower salt concentration. Further purification to isolate GM1a from other monosialogangliosides can be accomplished using silica (B1680970) gel chromatography. The purity of the final GM1a product can be assessed by techniques like thin-layer chromatography (TLC) and is often greater than 99.0%. google.com
Table 1: Overview of GM1a Extraction and Purification from Mammalian Brain
| Step | Description | Key Reagents/Materials |
| Extraction | Homogenization of brain tissue and extraction of total lipids. | Chloroform, Methanol |
| Partitioning | Separation of polar gangliosides from other lipids. | Solvent partitioning |
| Anion-Exchange Chromatography | Separation of gangliosides based on sialic acid content. | DEAE-Sepharose, Potassium/Cesium Acetate |
| Silica Gel Chromatography | Further purification of the monosialoganglioside fraction. | Silica gel |
| Purity Assessment | Verification of the purity of the isolated GM1a. | Thin-Layer Chromatography (TLC) |
Semisynthetic and Chemoenzymatic Synthesis of GM1a Oligosaccharide and Analogs
While extraction from natural sources is a common method, semisynthetic and chemoenzymatic approaches offer greater control over the final product and allow for the creation of GM1a oligosaccharide analogs for research. These methods combine chemical synthesis with the use of specific enzymes to build the oligosaccharide chain in a controlled manner.
Chemoenzymatic synthesis often starts with a chemically synthesized precursor which is then elongated using a series of glycosyltransferases. For instance, the synthesis of the GM1a oligosaccharide can be achieved by the sequential action of specific enzymes. A common strategy involves the use of a β-(1→4)-N-acetylgalactosaminyltransferase to add a GalNAc residue to a lactose (B1674315) derivative, followed by the action of a β-(1→3)-galactosyltransferase to add a galactose residue. The final step in assembling the core structure is the sialylation of the internal galactose residue, which can be accomplished using a specific α-(2→3)-sialyltransferase.
This approach is not limited to the synthesis of the natural GM1a oligosaccharide. By using different precursor molecules or enzymes with varied specificities, a wide range of analogs can be produced. rsc.orgnih.gov These analogs are invaluable for studying the structure-function relationships of GM1a and for developing potential therapeutic agents with improved properties. For example, biotinylated GM1a mimics have been synthesized for use in detection assays.
Preparation of Radiolabeled and Probed GM1a Oligosaccharide for Research Applications
To trace the biodistribution of GM1a oligosaccharide, study its interactions with binding partners, and investigate its metabolic fate, researchers often utilize radiolabeled or probe-conjugated derivatives.
A common strategy for radiolabeling involves the introduction of a radioactive isotope, such as iodine-125 (B85253) (¹²⁵I), into the oligosaccharide structure. One method describes the synthesis of a photoreactive and radioiodinatable derivative of the GM1 oligosaccharide. This involves generating the oligosaccharide from the parent ganglioside, followed by reductive amination to introduce an amino group. This amino group can then be reacted with a photoreactive and iodinatable cross-linking agent. The resulting derivative can be radioiodinated and used as a probe to identify and study GM1a-binding proteins, such as the cholera toxin.
In addition to radiolabeling, fluorescent probes can be attached to the GM1a oligosaccharide. researchgate.net This is often achieved by labeling the reducing end of the oligosaccharide with a fluorescent dye, such as pyrene (B120774) butanoic acid hydrazide. nih.gov These fluorescently labeled oligosaccharides are particularly useful for in vitro binding assays and for visualizing the localization of the oligosaccharide in cells and tissues.
Structural Elucidation and Conformational Analysis
Determining the precise structure of the this compound, including its sequence, linkage, and conformation, is crucial for understanding its biological function. High-resolution mass spectrometry techniques are at the forefront of these analytical efforts.
High-Resolution Mass Spectrometry Techniques (e.g., MALDI-MS, LC-MS/MS, MSn)
High-resolution mass spectrometry (HRMS) offers exceptional sensitivity and accuracy for the analysis of complex carbohydrates like the GM1a oligosaccharide. nih.gov Several HRMS techniques are commonly employed:
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): In MALDI-MS, the oligosaccharide is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the analyte. This technique is particularly useful for determining the molecular weight of the oligosaccharide with high accuracy. researchgate.net Time-of-flight (TOF) analyzers are often coupled with MALDI sources.
Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.gov The oligosaccharide is first separated from other components in a mixture by LC, and then introduced into the mass spectrometer for analysis. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information, including the sequence of monosaccharides. researchgate.net
Multistage Mass Spectrometry (MSn): MSn takes tandem mass spectrometry a step further by allowing for multiple rounds of fragmentation. nih.gov An initial precursor ion is fragmented (MS²), a specific product ion from that fragmentation is then selected and fragmented again (MS³), and this process can be repeated several times. This sequential fragmentation provides a wealth of information for de novo sequencing of complex oligosaccharides like GM1a. nih.gov
Table 2: High-Resolution Mass Spectrometry Techniques for GM1a Oligosaccharide Analysis
| Technique | Principle | Information Obtained |
| MALDI-MS | Laser-induced desorption and ionization from a matrix. | Accurate molecular weight determination. |
| LC-MS/MS | Chromatographic separation followed by mass analysis and fragmentation. | Molecular weight, purity, and structural information (sequencing). |
| MSn | Multiple stages of ion selection and fragmentation. | Detailed structural elucidation and de novo sequencing. |
A significant challenge in ganglioside analysis is the differentiation of structural isomers, which have the same mass but differ in their structure. GM1a and its isomer, GM1b, are a case in point. In GM1a, the sialic acid is attached to the internal galactose residue, whereas in GM1b, it is attached to the terminal galactose.
Mass spectrometry techniques have been developed to distinguish between these isomers. One powerful approach is ion mobility mass spectrometry (IM-MS) , often coupled with MALDI. nih.gov In IM-MS, ions are separated based on their size and shape (collision cross-section) as they drift through a gas-filled chamber. Because GM1a and GM1b have different three-dimensional structures, they exhibit different drift times, allowing for their separation and individual analysis.
Tandem mass spectrometry (MS/MS) can also be used to differentiate between GM1a and GM1b by analyzing their fragmentation patterns. nih.gov The position of the sialic acid influences how the oligosaccharide breaks apart upon fragmentation. This results in the formation of unique product ions that are diagnostic for each isomer. By carefully analyzing the MS/MS spectra, it is possible to definitively identify the presence of either GM1a or GM1b in a sample. For example, an algorithm called OSCAR has been developed to automatically assign the topology of GM1a and GM1b based on their MSn fragmentation data. nih.gov
Detailed Analysis of Oligosaccharide Topology and Ceramide Composition
Mass spectrometry (MS) stands as a cornerstone for the detailed structural characterization of this compound, enabling the precise determination of its oligosaccharide topology and the composition of its ceramide anchor. Techniques such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) coupled with Fourier transform mass spectrometry (FTMS) are powerful tools for analyzing gangliosides. researchgate.net These methods provide high-resolution data on the molecular mass and can be used to deduce the sequence and branching pattern of the oligosaccharide chain. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, yielding diagnostic fragment ions that provide detailed structural information about both the glycan and ceramide moieties. mdpi.com For instance, collision-induced dissociation (CID) MS/MS can be used to investigate the oligosaccharide and ceramide structures by analyzing the fragmentation patterns. mdpi.com Ion mobility separation mass spectrometry (IMS-MS) has emerged as a particularly powerful technique, capable of separating ganglioside isomers and providing insights into their three-dimensional structures. mdpi.com This is crucial for distinguishing between closely related ganglioside species that may have different biological activities.
Imaging mass spectrometry (IMS), specifically MALDI-IMS, has proven invaluable for visualizing the spatial distribution of different ganglioside species, including those with varying ceramide chain lengths, within tissues. nih.gov This technique has been used to map the distribution of GM1 species with different acyl chains (e.g., d18:1 and d20:1) in brain tissue, revealing distinct anatomical profiles. nih.gov Such detailed analysis of both the oligosaccharide and ceramide components is essential, as variations in either can significantly influence the biological function of the ganglioside. researchgate.netnih.gov
| Technique | Information Obtained | Key Findings/Applications |
|---|---|---|
| MALDI-MS | Molecular weight and spatial distribution in tissues. | Revealed unique anatomical profiles of GM1 species with different ceramide chain lengths in the brain. nih.gov |
| ESI-MS | Molecular weight and structural information, particularly in negative ion mode. researchgate.net | Provides better results in the negative ion mode for ganglioside analysis. researchgate.net |
| Tandem MS (MS/MS) | Detailed structural information of oligosaccharide and ceramide moieties through fragmentation. mdpi.com | Confirms compositional and structural assignments of gangliosides. researchgate.net |
| Ion Mobility-MS | Separation of isomers and information on three-dimensional structure. mdpi.com | Enabled the discovery and structural characterization of rare ganglioside glycoforms in human cerebrospinal fluid. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the three-dimensional structure and conformational dynamics of the GM1a oligosaccharide in solution. nih.gov One-dimensional and two-dimensional NMR experiments, such as homonuclear two-dimensional spin-echo J-correlated spectroscopy (2D SECSY), have been instrumental in assigning the proton signals of the GM1a oligosaccharide. nih.gov These assignments provide crucial data on chemical shifts and coupling constants, which are sensitive to the local electronic environment and dihedral angles within the molecule. nih.gov
NMR studies have revealed that the conformation of the GM1a oligosaccharide can be influenced by the solvent environment. For instance, intramolecular interactions observed in dimethyl sulfoxide (B87167) (DMSO) may be weakened in an aqueous solution (D2O), leading to changes in the chemical shifts of specific protons. nih.gov Temperature also has a minimal effect on the conformation within a certain range. nih.gov More advanced paramagnetism-assisted NMR approaches, combined with molecular dynamics simulations, have enabled a more quantitative exploration of the conformational space of gangliosides like GM1, including their less populated conformations. nih.gov This detailed conformational information is vital for understanding how the GM1a oligosaccharide presents itself for interactions with binding partners. nih.gov
X-ray Crystallography of GM1a Oligosaccharide-Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their crystalline state. While crystallizing the flexible GM1a oligosaccharide alone is challenging, the technique is exceptionally powerful for determining the structure of the oligosaccharide when it is bound to a protein. These studies offer a static "snapshot" of the biologically active conformation of the GM1a oligosaccharide when it is engaged with a binding partner.
The crystal structure of the cholera toxin B-subunit (CTB) in complex with the GM1a oligosaccharide is a classic example. nih.gov These structures have revealed the intricate network of interactions, primarily involving the terminal galactose and sialic acid residues of the GM1a oligosaccharide, which are responsible for the high-affinity binding. nih.gov This "two-fingered grip" model has been fundamental to understanding the molecular basis of cholera toxin's specificity for GM1a. nih.gov X-ray crystallography of GM1a oligosaccharide-protein complexes provides invaluable atomic-level details about the binding interface, including the specific amino acid residues and sugar moieties involved, hydrogen bonding networks, and van der Waals contacts.
Computational Approaches: Bioinformatics and Molecular Docking
Computational methods, including bioinformatics and molecular docking, have become indispensable tools for studying the interactions of the this compound. nih.gov Molecular docking simulations can predict the preferred binding orientation of the GM1a oligosaccharide to a protein receptor, providing insights into the binding "hot spots" on the protein surface. nih.gov These methods utilize scoring functions to estimate the binding affinity and rank different binding poses. youtube.com
Molecular dynamics (MD) simulations can further refine the docked complexes, allowing for the study of the dynamic behavior of the GM1a oligosaccharide-protein interaction over time. nih.gov These simulations take into account factors like solvation and thermal motion, providing a more realistic representation of the interaction in a biological environment. nih.gov For example, MD simulations can reveal how the flexibility of the oligosaccharide chain contributes to the binding process and the stability of the complex. The combination of molecular docking and MD simulations offers a powerful approach to investigate the structural and energetic aspects of GM1a oligosaccharide recognition by proteins. nih.gov
Biochemical and Cell-Based Functional Assays
Enzymatic Activity Assays for Ganglioside-Modifying Enzymes
The biosynthesis and degradation of GM1a are controlled by a series of specific enzymes. Assays to measure the activity of these ganglioside-modifying enzymes are crucial for understanding the regulation of GM1a levels in cells and tissues. For instance, ganglioside galactosyltransferase (EC 2.4.1.62) catalyzes the conversion of GM2 to GM1a. creative-enzymes.com The activity of this enzyme can be monitored using chromatographic assays that separate the substrate (GM2) from the product (GM1a). creative-enzymes.com
Similarly, the activity of sialyltransferases, such as GM3 synthase (ST3GAL5), which is involved in the initial steps of complex ganglioside biosynthesis, can be measured. acs.orgnih.govpsu.edu High-throughput scintillation proximity assays have been developed to screen for inhibitors of enzymes like GM3S. acs.org Direct measurement of enzyme products using techniques like automatic rapid solid-phase extraction coupled to a mass spectrometer also provides a robust method for determining enzyme activity. acs.org These assays are essential for studying the metabolic pathways of gangliosides and for identifying potential therapeutic targets for diseases associated with altered ganglioside metabolism.
Receptor Binding and Activation Assays (e.g., Cholera Toxin Binding, Trk Receptor Phosphorylation)
To investigate the functional consequences of GM1a interactions, a variety of receptor binding and activation assays are employed. These assays can be performed in biochemical (cell-free) systems or in cell-based models.
Cholera Toxin Binding Assays: The high-affinity interaction between GM1a and the B-subunit of cholera toxin (CTB) is widely used as a tool to detect and quantify GM1a. nih.gov Enzyme-linked immunosorbent assays (ELISAs) are a common format for these assays, where microtiter plates are coated with GM1a, and the binding of labeled CTB is measured. researchgate.netnih.gov This assay can be used to screen for molecules that inhibit the GM1a-CTB interaction. google.com Isothermal titration calorimetry (ITC) is another powerful technique that can directly measure the thermodynamic parameters of the binding interaction between the GM1a oligosaccharide and cholera toxin, providing information on binding affinity, enthalpy, and entropy. nih.govacs.org
Trk Receptor Phosphorylation Assays: GM1a has been shown to modulate the activity of neurotrophin receptors, such as the Trk family of receptor tyrosine kinases. nih.govnih.gov Cell-based assays are used to assess the effect of GM1a on Trk receptor phosphorylation, which is a key step in receptor activation. nih.gov These assays typically involve treating cells with GM1a and then measuring the levels of phosphorylated Trk receptors using techniques like Western blotting with phospho-specific antibodies. nih.govresearchgate.netbiorxiv.org Studies have shown that GM1a can enhance the autophosphorylation of Trk receptors in response to their ligands, such as nerve growth factor (NGF) for TrkA. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org These functional assays are critical for understanding the role of GM1a in neuronal signaling and neuroprotection. nih.gov
| Assay Type | Principle | Examples of Findings |
|---|---|---|
| Enzymatic Activity Assays | Measure the rate of conversion of substrates to products by ganglioside-modifying enzymes. | Identified inhibitors of GM3 synthase. acs.org Characterized the activity of ganglioside galactosyltransferase. creative-enzymes.com |
| Cholera Toxin Binding Assays (ELISA, ITC) | Quantify the interaction between GM1a and cholera toxin. researchgate.netnih.govnih.govacs.org | Determined the high-affinity binding of cholera toxin to the GM1a oligosaccharide. nih.gov Screened for inhibitors of this interaction. google.com |
| Trk Receptor Phosphorylation Assays | Assess the ability of GM1a to modulate the phosphorylation and activation of Trk receptors. nih.govnih.gov | Demonstrated that GM1a induces phosphorylation and activation of Trk receptors in brain tissue. nih.govresearchgate.net |
In Vitro Cell Culture Models for Neuronal Studies
In vitro cell culture models are indispensable tools in neuroscience research, providing controlled environments to investigate the intricate cellular and molecular mechanisms underlying neuronal function. In the context of this compound research, these models, including neuroblastoma cell lines and primary neuronal cultures, have been instrumental in elucidating its neurotrophic and neuroprotective properties.
Neuroblastoma cell lines, such as the NG108-15 cell line, offer a homogenous and readily expandable population of cells with neuronal characteristics. nih.gov These cell lines are often used for initial screenings and mechanistic studies due to their ease of culture and manipulation. Primary neuronal cultures, derived from specific brain regions of embryonic or neonatal animals, provide a system that more closely recapitulates the in vivo environment, containing a mixture of neuronal and glial cell types. nih.govresearchgate.net Commonly used primary cultures include those from the cerebellum, cortex, and hippocampus. nih.govmdpi.com
The addition of exogenous this compound to these cultures has been shown to influence a variety of neuronal processes. nih.gov Studies have demonstrated its ability to promote neuronal survival, stimulate neurite outgrowth, and protect against various neurotoxic insults. nih.govnih.gov These models allow for the detailed examination of signaling pathways activated by the oligosaccharide, such as the Tropomyosin receptor kinase (Trk) signaling pathway, which is crucial for neuronal growth and survival. mdpi.com
Quantitative Morphological Analyses (e.g., Neurite Outgrowth, Axonal Length)
A critical aspect of evaluating the neurotrophic potential of this compound is the quantitative analysis of neuronal morphology, particularly neurite outgrowth and axonal length. Neurites, which include both axons and dendrites, are essential for establishing neuronal connectivity and function. nih.gov
Various methods are employed to quantify these morphological changes in response to treatment with GM1a oligosaccharide. A common approach involves fixing and immunostaining cultured neurons to visualize their processes. nih.govresearchgate.net Images are then captured using microscopy and analyzed with specialized software to measure parameters such as the total length of neurites, the length of the longest neurite (often designated as the axon), and the number of neurites per neuron. nih.govmdpi.com
Research has consistently shown that the GM1a oligosaccharide promotes neurite outgrowth in both neuroblastoma cell lines and primary neuronal cultures. For instance, in models of Parkinson's disease, the oligosaccharide has been observed to preserve neurite networks in dopaminergic neurons affected by α-synuclein oligomers. nih.gov Similarly, in models of Rett syndrome, GM1a oligosaccharide has been shown to restore synaptogenesis in Mecp2-knockout cortical neurons. mdpi.com These quantitative analyses provide robust evidence for the role of the GM1a oligosaccharide in promoting the structural plasticity and integrity of neurons.
| Parameter | Description | Typical Measurement Unit | Relevance in GM1a Research |
| Total Neurite Length | The sum of the lengths of all neurites extending from a single neuron. | Micrometers (µm) | Indicates overall neurite extension and neuronal health. |
| Axonal Length | The length of the longest, typically unbranched neurite. | Micrometers (µm) | Reflects the capacity for long-distance neuronal communication. |
| Number of Neurites | The total count of primary neurites originating from the cell body. | Count | Represents the initiation of neurite formation. |
| Neurite Branching | The number of branch points along the neurites. | Count | Indicates the complexity of the dendritic arbor and synaptic connectivity. |
Assays for Neuronal Survival, Proliferation, and Differentiation
Beyond morphological changes, the influence of the this compound on fundamental cellular processes such as survival, proliferation, and differentiation is a key area of investigation. Various assays are utilized to quantify these effects in in vitro neuronal models. nih.gov
Neuronal Survival Assays: These assays are crucial for assessing the neuroprotective effects of the GM1a oligosaccharide. A common method involves exposing cultured neurons to a neurotoxic substance in the presence or absence of the oligosaccharide. Cell viability is then measured using techniques such as the MTT assay, which assesses mitochondrial function, or by counting the number of surviving neurons, often identified by specific markers through immunocytochemistry. mdpi.comnih.gov Studies have demonstrated that GM1a oligosaccharide significantly increases the survival of dopaminergic neurons exposed to toxic α-synuclein oligomers. nih.gov
Proliferation Assays: The proliferation of neural stem cells (NSCs) and progenitor cells is a critical process in neurodevelopment and adult neurogenesis. The neurosphere assay is a widely used in vitro technique to study the proliferation and self-renewal of NSCs. nih.govnih.gov In this assay, NSCs are cultured in suspension, where they form spherical clusters called neurospheres. The number and size of these neurospheres can be quantified to assess the rate of proliferation.
Differentiation Assays: To evaluate the role of the GM1a oligosaccharide in neuronal differentiation, NSCs or progenitor cells are cultured under conditions that promote their development into mature neurons. nih.gov The extent of differentiation is then assessed by immunostaining for specific markers of mature neurons, such as microtubule-associated protein 2 (MAP2) or β-III tubulin, and markers for other neural lineages like glial fibrillary acidic protein (GFAP) for astrocytes. nih.gov
| Assay Type | Principle | Key Metrics | Application in GM1a Research |
| Neuronal Survival | Measures the ability of neurons to withstand toxic insults. | Percentage of viable cells, Caspase activity | Evaluating neuroprotective effects against toxins. nih.gov |
| Proliferation | Quantifies the rate of cell division in neural stem/progenitor cells. | Neurosphere number and size, BrdU incorporation | Assessing impact on neurogenesis. nih.gov |
| Differentiation | Determines the lineage commitment of neural stem/progenitor cells. | Percentage of cells expressing mature neuronal markers | Investigating the role in neuronal maturation. mdpi.comnih.gov |
Flow Cytometry and Immunostaining for Cellular Localization and Expression Profiling
Flow cytometry and immunostaining are powerful techniques used to investigate the cellular localization and expression levels of specific molecules, providing critical insights into the interaction of the this compound with neuronal cells. frontiersin.orgfrontiersin.org
Immunostaining , which includes immunocytochemistry for cultured cells and immunohistochemistry for tissue sections, utilizes antibodies to visualize the distribution of GM1a within and on the surface of neurons. This technique has been instrumental in demonstrating that the hydrophilic head of the GM1 ganglioside, the oligosaccharide portion, protrudes into the extracellular space where it can interact with cell surface receptors. nih.gov
Flow cytometry allows for the high-throughput, quantitative analysis of single cells in a suspension. mdpi.com Cells are labeled with fluorescently tagged antibodies against specific cell surface or intracellular markers. As the cells pass through a laser beam, the emitted fluorescence is detected, providing data on the expression levels of the targeted molecules on a per-cell basis. mdpi.comnih.gov In the context of GM1a research, flow cytometry can be used to quantify the binding of the GM1a oligosaccharide to the cell surface and to analyze the expression of receptors that may be involved in its signaling pathways. This method is particularly useful for profiling the expression of specific markers on different neuronal subpopulations. frontiersin.org
Gene Expression Analysis (e.g., Quantitative Real-Time PCR for Glycosyltransferase Transcripts)
To understand the molecular mechanisms underlying the effects of the this compound, researchers often turn to gene expression analysis. This approach allows for the quantification of messenger RNA (mRNA) transcripts, providing a snapshot of the genes that are actively being expressed in a cell at a given time.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of a targeted set of genes. nih.gov In GM1a research, qRT-PCR is employed to analyze the expression of genes encoding glycosyltransferases, the enzymes responsible for the synthesis of gangliosides, including GM1. nih.govnih.gov By measuring the transcript levels of these enzymes, researchers can investigate how the cellular machinery for ganglioside biosynthesis is regulated and how it might be influenced by external factors or disease states. For example, studies have investigated the expression of β4galnt1, which codes for the GM2/GD2 synthase, an enzyme essential for GM1 biosynthesis. nih.gov
Liposome-Based Systems for Membrane Interaction Studies
Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as excellent model systems to study the interactions of molecules with cell membranes in a controlled, in vitro setting. nih.govtechnologynetworks.com These artificial membrane systems are particularly valuable for investigating the biophysical aspects of how the this compound interacts with the lipid environment of the neuronal plasma membrane. nih.gov
By incorporating GM1a into liposomes, researchers can study its influence on membrane properties such as fluidity and organization. nih.gov Furthermore, liposome-based assays can be used to examine the binding of proteins and other ligands to the GM1a oligosaccharide in a simplified system, free from the complexity of the cellular environment. These studies have been crucial in understanding the initial physical interactions that precede the biological effects of the oligosaccharide.
Pre-clinical In Vivo Model Systems
While in vitro models provide invaluable mechanistic insights, pre-clinical in vivo model systems are essential for evaluating the therapeutic potential and physiological effects of the this compound in a whole organism. crownbio.com These models, typically involving rodents, are designed to mimic aspects of human neurological diseases.
Genetically Modified Animal Models (e.g., B4galnt1 Deficient Mice, Mecp2-Null Models)
Genetically modified animal models are crucial for investigating the consequences of altered ganglioside metabolism. By disrupting genes essential for ganglioside synthesis, researchers can create models that recapitulate aspects of human diseases, offering a window into the pathological outcomes of GM1a deficiency and a testbed for potential therapies.
B4galnt1 Deficient Mice: Mice with a heterozygous disruption of the B4galnt1 gene, which encodes the GM2/GD2 synthase responsible for the synthesis of GM1a, serve as a significant model for Parkinson's disease (PD). researchwithrutgers.comnih.gov These mice exhibit a partial deficiency of GM1 gangliosides and develop a phenotype that mirrors both motor and non-motor symptoms of sporadic PD. researchwithrutgers.comnih.gov Research has shown that the Parkinson's-like phenotype in these mice is attributed to the reduced levels of neuronal ganglioside content. nih.gov Key findings from studies using this model include:
Neuropathological Features : These mice display several nigrostriatal neuropathological features characteristic of PD, including movement impairment. researchwithrutgers.com They also suffer from non-motor symptoms affecting the gastrointestinal, sympathetic cardiac, and cognitive systems. researchwithrutgers.comnih.gov
Therapeutic Insights : Treatment with the free, soluble oligosaccharide of GM1 (OligoGM1) has been shown to rescue the physical symptoms in B4galnt1+/- mice. nih.gov Systemically administered OligoGM1 can cross the blood-brain barrier, restore normal motor function, reduce the abnormal accumulation of α-synuclein in the substantia nigra, and restore the levels of nigral tyrosine hydroxylase and striatal neurotransmitters. nih.gov This suggests that the therapeutic effect stems from the bioactivity of the oligosaccharide portion of GM1. nih.gov
Mecp2-Null Models: Mutations in the methyl-CpG binding protein 2 (MECP2) gene cause Rett syndrome (RTT), a severe neurodevelopmental disorder. nih.govnih.gov Mouse models with Mecp2 mutations, such as Mecp2-null or knockout (ko) mice, accurately replicate RTT symptoms and are widely used in research. nih.govplos.orgelifesciences.org These models have revealed a link between MeCP2 deficiency and altered glycosphingolipid metabolism. nih.gov Specifically, reduced levels of GD1a ganglioside, the metabolic precursor of which is GM1a, have been observed in Mecp2-null mice. nih.gov Studies using these models have demonstrated that:
GM1-OS Ameliorates Deficits : The oligosaccharide of GM1 (GM1-OS) can alleviate RTT-like deficits. nih.govnih.gov In vitro, GM1-OS restored synaptogenesis and reduced mitochondrial oxidative stress in cortical neurons from Mecp2-ko mice. nih.gov
Trk Receptor Activation : The therapeutic effects of GM1-OS are mediated by the activation of Tropomyosin receptor kinase (Trk) receptors on the neuron's plasma membrane, which triggers neurotrophic and neuroprotective pathways. nih.govnih.gov
Table 1: Research Findings in Genetically Modified Animal Models
| Model | Gene Defect | Associated Disease | Key Findings Related to GM1a Oligosaccharide | References |
|---|---|---|---|---|
| B4galnt1+/- Mouse | Heterozygous disruption of B4galnt1 (GM2/GD2 synthase) | Parkinson's Disease | Partial deficiency in GM1a leads to motor and non-motor PD symptoms. Treatment with GM1 oligosaccharide rescues motor function and resolves neuropathological lesions. | researchwithrutgers.com, nih.gov, nih.gov |
| Mecp2-Null Mouse | Null mutation in Mecp2 (methyl-CpG binding protein 2) | Rett Syndrome | Reduced levels of GD1a (synthesized from GM1a). GM1 oligosaccharide administration ameliorates RTT-like symptoms, restores synaptogenesis, and reduces oxidative stress via Trk receptor activation. | nih.gov, nih.gov |
Toxin-Induced Neurodegeneration Models for Mechanistic Insights
Toxin-induced models are instrumental in studying the specific interactions between external pathological agents and cellular components like GM1a. These models help to elucidate the mechanisms of neurotoxicity and the protective roles of gangliosides.
One key example involves the alpha-toxin from Clostridium perfringens, the primary virulence factor in gas gangrene. nih.gov Research has demonstrated that this toxin specifically recognizes and binds to the GM1a ganglioside on cell membranes. nih.gov This interaction is critical for the toxin's pathogenic effects. Studies using mice lacking complex gangliosides (GalNAcT-/-), including GM1a, showed a significantly lower response to the alpha-toxin compared to wild-type mice, confirming that the toxic effect is mediated primarily by a-series gangliosides like GM1a. nih.gov
In the context of Parkinson's disease research, neurotoxins are used to create models that mimic the neurodegenerative process. For instance, the overexpression of human mutant α-synuclein (A53T) in the rat substantia nigra using adeno-associated viral vectors (AAV) leads to the degeneration of dopamine (B1211576) neurons. nih.gov In this model, administration of GM1 ganglioside was found to be neuroprotective, reducing the loss of dopamine neurons and decreasing α-synuclein aggregation. nih.gov Similarly, glutamate-induced excitotoxicity, a mechanism implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), can be counteracted by GM1 and its oligosaccharide portion (GM1-OS), which supports neuronal homeostasis and survival. researchgate.net
Table 2: Findings from Toxin-Induced Neurodegeneration Models
| Toxin/Model | Mechanism of Action | Role of GM1a Ganglioside/Oligosaccharide | References |
|---|---|---|---|
| Clostridium perfringens Alpha-toxin | Binds to cell membranes, inducing toxicity. | GM1a acts as the primary cellular receptor for the alpha-toxin. The toxin's binding facilitates a signal transduction cascade. | nih.gov |
| AAV-A53T α-Synuclein Overexpression | Induces degeneration of dopamine neurons, modeling Parkinson's Disease. | GM1 administration protects against the loss of dopamine neurons and reduces α-synuclein aggregation. | nih.gov |
| Glutamate-Induced Excitotoxicity | Causes neuronal damage through excessive stimulation of glutamate (B1630785) receptors. | GM1 and its oligosaccharide (GM1-OS) exert protective effects, counteracting the toxic effects of glutamate and maintaining neuronal homeostasis. | researchgate.net |
Developmental Models for Studying Early Life Roles (e.g., Porcine Embryos)
Understanding the role of gangliosides during early development is critical, and large animal models like pigs offer valuable insights due to physiological similarities to humans. In porcine models, research has highlighted the importance of the ganglioside network, originating from GM1a, in reproductive processes.
Specifically, the ganglioside GD1a, which is directly synthesized from GM1a by the enzyme ST3GAL2, plays a crucial role in oocyte maturation and the subsequent development of the preimplantation embryo. nih.gov Studies have shown that the expression of the GD1a synthesizing enzyme, ST3GAL2, increases within cumulus-oocyte complexes during the in vitro maturation (IVM) process. nih.govnih.gov
The addition of exogenous GD1a to the IVC medium has been demonstrated to:
Improve Meiotic Maturation : A significantly higher proportion of oocytes reached the metaphase II (MII) stage, indicating successful meiotic maturation. nih.gov
Enhance Fertilization : The percentage of penetrated oocytes after in vitro fertilization (IVF) was higher in the GD1a-treated group. nih.gov
Boost Embryo Quality : Treatment improved the developmental competence and quality of blastocysts. nih.govnih.gov Furthermore, GD1a and GT1b were found to enhance the developmental competence of porcine embryos by reducing intracellular reactive oxygen species (ROS). koreascience.kr
These findings underscore that gangliosides derived from GM1a are vital for the earliest stages of life, influencing oocyte viability, fertilization, and the health of the developing embryo. nih.govnih.gov
Table 3: Research Findings in Porcine Developmental Models
| Developmental Process | Key Ganglioside Studied | Findings | References |
|---|---|---|---|
| Oocyte Maturation | GD1a (synthesized from GM1a) | Exogenous GD1a treatment improves meiotic maturation rates in porcine oocytes during IVM. | nih.gov, nih.gov |
| Fertilization | GD1a | GD1a treatment increases the percentage of penetrated oocytes after IVF. | nih.gov |
| Preimplantation Development | GD1a, GT1b | GD1a improves the developmental competence and quality of blastocysts. GD1a and GT1b reduce intracellular ROS in embryos. | nih.gov, koreascience.kr, nih.gov |
Q & A
Q. How can conflicting data on Siglec-GM1a interactions be reconciled?
- Answer : Siglec binding depends on ganglioside clustering and sialic acid linkage (α2-3 vs. α2-6). For example:
- hSiglec-1 binds GM1b (α2-3 Neu5Ac) with higher affinity (Kd = 0.89 mM) than mSiglec-1 (Kd = 1.2 mM) .
- Validate using glycan microarrays with defined GM1a variants and SPR for kinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
